4-bromo-N-cyclopropyl-3-methylbenzamide
Overview
Description
4-bromo-N-cyclopropyl-3-methylbenzamide is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-bromo-N-cyclopropyl-3-methylbenzamide is phosphodiesterase 10A (PDE10A) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentrations of cyclic nucleotides .
Mode of Action
This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, the compound prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This alteration in cyclic nucleotide levels can result in changes to cellular signaling and function .
Biochemical Pathways
The inhibition of PDE10A by this compound affects the cyclic nucleotide signaling pathway . Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are key secondary messengers in many biological processes, including neural signaling . By increasing the levels of these cyclic nucleotides, this compound can influence various downstream effects, potentially impacting neuronal function and communication .
Pharmacokinetics
These properties would greatly influence the bioavailability of the compound, determining how much of the administered dose reaches the target site in the brain .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context and the status of the cyclic nucleotide signaling pathway . By inhibiting PDE10A and altering cyclic nucleotide levels, the compound could potentially modulate neuronal signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, conditions such as temperature and pH could impact the compound’s stability and activity . Furthermore, the presence of other substances, such as oxidizing agents, should be avoided as they could potentially react with the compound . The compound is also combustible, indicating that it should be kept away from heat, flames, and sparks .
Biochemical Analysis
Biochemical Properties
4-Bromo-N-cyclopropyl-3-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of specific biomolecules, thereby influencing their activity and stability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential accumulation in certain tissues .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7-6-8(2-5-10(7)12)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDMXQWPICMTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.